REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([NH:8][C:9](=[O:14])[CH2:10][C:11](=O)[CH3:12])=[CH:4][CH:3]=1>S(=O)(=O)(O)O>[Br:1][C:2]1[CH:7]=[C:6]2[C:5](=[CH:4][CH:3]=1)[NH:8][C:9](=[O:14])[CH:10]=[C:11]2[CH3:12]
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Name
|
|
Quantity
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50 g
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Type
|
reactant
|
Smiles
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BrC1=CC=C(C=C1)NC(CC(C)=O)=O
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Name
|
|
Quantity
|
217 mL
|
Type
|
solvent
|
Smiles
|
S(O)(O)(=O)=O
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Name
|
ice water
|
Quantity
|
1.5 L
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Type
|
reactant
|
Smiles
|
|
Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
stirred for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the precipitate formed
|
Type
|
FILTRATION
|
Details
|
was filtered
|
Type
|
WASH
|
Details
|
washed with 4 L of water
|
Type
|
CUSTOM
|
Details
|
Subsequently it was dried at 35° C. in the circulating air dryer until a constant weight
|
Type
|
CUSTOM
|
Details
|
4.8 minutes (method B)
|
Duration
|
4.8 min
|
Reaction Time |
30 min |
Name
|
|
Type
|
|
Smiles
|
BrC=1C=C2C(=CC(NC2=CC1)=O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |